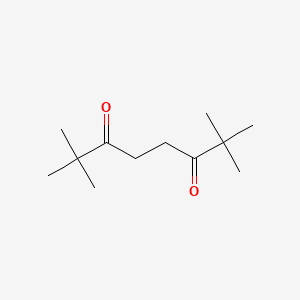

2,2,7,7-Tetramethyl-3,6-octanedione

Description

Contextual Significance within Organic Chemistry and Materials Science

In organic chemistry, diketones are valuable intermediates and building blocks for the synthesis of a wide array of more complex molecules, including heterocycles and polymers. The steric hindrance provided by the tert-butyl groups in 2,2,7,7-tetramethyl-3,6-octanedione could influence its reactivity, potentially leading to high selectivity in certain chemical transformations. Such sterically hindered compounds are often explored for their ability to stabilize reactive intermediates or to direct the stereochemical outcome of a reaction.

Within materials science, diketones can serve as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. The properties of these materials, such as porosity, thermal stability, and catalytic activity, are heavily dependent on the structure of the organic linker. The bulky nature of this compound could, in theory, lead to the formation of materials with large pore sizes or specific catalytic properties. However, a review of available literature does not currently provide specific examples of its use in these applications.

Scope and Objectives of Academic Inquiry for this compound

The primary objectives for academic inquiry into this compound would logically focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and thoroughly characterizing its spectroscopic and physical properties.

Reactivity Studies: Investigating the chemical reactivity of the diketone, with a particular focus on how the sterically bulky tert-butyl groups influence reactions at the carbonyl centers.

Coordination Chemistry: Exploring its potential as a chelating ligand for various metal ions and characterizing the resulting coordination complexes.

Polymer Chemistry: Investigating its use as a monomer or a precursor for the synthesis of novel polymers with potentially enhanced thermal or mechanical properties.

Materials Synthesis: Evaluating its utility as an organic linker in the design and synthesis of new functional materials like MOFs.

Despite these logical avenues for research, there is a significant lack of published academic papers and patents that specifically detail studies on this compound.

Chemical and Physical Properties

Below is a table summarizing the available chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | chemsynthesis.com |

| Molecular Weight | 198.30 g/mol | chemsynthesis.com |

| Boiling Point | 276.7 ± 13.0 °C at 760 mmHg | chemicalbook.com |

| Density | 0.9 ± 0.1 g/cm³ | chemicalbook.com |

| Flash Point | 102.8 ± 16.8 °C | chemicalbook.com |

| Refractive Index | 1.435 | chemicalbook.com |

| CAS Number | 27610-88-4 | chemicalbook.comchemsrc.com |

Research Findings

The absence of such data prevents a detailed discussion of its research findings. It is plausible that research may be ongoing but has not yet been published, or that the compound has been synthesized but not extensively studied for practical applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,7,7-tetramethyloctane-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOLMMBVEKNDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27610-88-4 | |

| Record name | 2,2,7,7-Tetramethyl-octane-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Discovery for 2,2,7,7 Tetramethyl 3,6 Octanedione

Established Synthetic Routes to 2,2,7,7-Tetramethyl-3,6-octanedione

While specific literature detailing the synthesis of this compound is not widespread, established principles in organic synthesis allow for the postulation of reliable routes.

Decarboxylative coupling reactions represent a powerful method for carbon-carbon bond formation. These reactions typically involve the generation of a carbanion or radical intermediate from a carboxylic acid, which then couples with another electrophile. For the synthesis of diketones, this can involve the coupling of an α-keto acid derivative. For instance, a copper-catalyzed decarboxylative coupling has been successfully used to synthesize diaryl 1,2-diketones from aryl propiolic acids and aryl iodides. organic-chemistry.org

Applying this logic to an aliphatic 1,4-diketone like this compound, a hypothetical route could involve the oxidative dimerization of an enolate generated from a β-keto acid precursor after decarboxylation. A plausible precursor would be 3,3-dimethyl-2-oxopentanoic acid.

| Precursor Type | General Reaction | Potential Precursor for Target Compound |

| β-Keto Acid | Oxidative Decarboxylative Dimerization | 3,3-Dimethyl-2-oxopentanoic acid |

| Aryl Propiolic Acid | Decarboxylative Coupling/Oxidation organic-chemistry.org | Not directly applicable |

Peroxides are well-known initiators for radical reactions. In the context of ketone synthesis, a peroxide can abstract a hydrogen atom alpha to a carbonyl group, generating a stabilized α-keto radical. The dimerization of two such radical intermediates can lead to the formation of a new carbon-carbon bond, yielding a diketone.

A potential route to this compound could start from pinacolone (B1678379) (3,3-dimethyl-2-butanone). A peroxide initiator, such as dibenzoyl peroxide, would abstract a methyl proton to form the 3,3-dimethyl-2-oxobutyl radical. The subsequent coupling of two of these radicals would form the desired 1,4-diketone. While mechanistically plausible, the efficiency of such a reaction would need to be optimized to favor the desired coupling product over other potential radical side reactions.

| Starting Material | Initiator | Key Intermediate | Product |

| Pinacolone | Dibenzoyl Peroxide | 3,3-dimethyl-2-oxobutyl radical | This compound |

Related Diketone Synthetic Strategies Applicable to Tetramethyl Octanediones

General synthetic methods for diketones can be adapted for the synthesis of this compound, offering alternative and potentially more efficient pathways.

The α-alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction. nih.gov For a precursor diketone, this method can be used to introduce the methyl groups at the C2 and C7 positions. A suitable starting material could be 3,6-octanedione.

The process involves deprotonation of the α-carbons using a strong, sterically hindered base like lithium diisopropylamide (LDA) to form the corresponding enolate or dienolate. libretexts.org The use of a bulky base like LDA at low temperatures preferentially removes the less sterically hindered protons, leading to the kinetic enolate. libretexts.orgyoutube.com Subsequent reaction with a methylating agent, such as methyl iodide, would install the methyl groups. To achieve tetramethylation, this process would need to be performed sequentially, requiring careful control of stoichiometry and reaction conditions to ensure complete alkylation at all four α-positions.

| Precursor | Base | Alkylating Agent | Key Feature |

| 3,6-Octanedione | Lithium Diisopropylamide (LDA) libretexts.org | Methyl Iodide | Stepwise α-methylation via enolate formation. |

| 2,7-Dimethyl-3,6-octanedione | Lithium Diisopropylamide (LDA) | Methyl Iodide | Completion of methylation to the tetramethyl product. |

While the classic Claisen condensation typically produces β-keto esters or 1,3-diketones from the reaction of two ester molecules, related C-C bond-forming reactions are highly relevant for synthesizing 1,4-diketones. geeksforgeeks.orgmasterorganicchemistry.com

Acylation of Ketone Enolates: A more direct approach involves the acylation of a ketone enolate. For example, the lithium enolate of pinacolone (generated with LDA) could act as a nucleophile and react with an acyl chloride like pivaloyl chloride. This reaction would form the carbon backbone of the target molecule directly.

Oxidative Coupling of Enolates: Another powerful strategy is the oxidative coupling of two ketone enolates. The enolate of pinacolone could be subjected to an oxidant like copper(II) chloride or iodine, which would induce a coupling reaction between two enolate molecules to form the 1,4-diketone structure.

Stetter Reaction: The Stetter reaction is a nucleophilic catalyst-driven process that forms 1,4-dicarbonyl compounds by conjugating an aldehyde to a Michael acceptor. rsc.orgnih.gov While a direct application to synthesize this specific symmetrical, sterically hindered diketone is complex, it remains a cornerstone of 1,4-diketone synthesis. nih.gov

Palladium-Catalyzed Coupling: Modern methods include palladium-catalyzed cross-coupling reactions, for instance, between acyl chlorides and organozinc reagents in the presence of carbon monoxide, which can yield 1,4-diketones. organic-chemistry.org

The oxidation of alcohols to ketones is a highly reliable and widely used transformation in organic synthesis. The synthesis of this compound can be effectively achieved through the oxidation of its corresponding diol precursor, 2,2,7,7-tetramethyl-3,6-octanediol.

A variety of modern, mild, and selective oxidizing agents are available for this purpose. organic-chemistry.org

o-Iodoxybenzoic acid (IBX): IBX is a hypervalent iodine reagent known for its efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. google.com It is particularly useful for the oxidation of 1,2-diols to α-diketones. google.com

TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in combination with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or iodobenzene (B50100) dichloride, catalytically and selectively oxidizes alcohols. organic-chemistry.org

Enzymatic Oxidation: Biocatalysis using alcohol dehydrogenases offers a "green" and highly selective alternative for oxidizing diols to diketones under mild conditions. diva-portal.org

| Oxidizing System | Precursor | Key Advantage |

| o-Iodoxybenzoic acid (IBX) google.com | 2,2,7,7-Tetramethyl-3,6-octanediol | High efficiency and mild conditions. |

| TEMPO/Co-oxidant organic-chemistry.org | 2,2,7,7-Tetramethyl-3,6-octanediol | Catalytic and highly selective. |

| Alcohol Dehydrogenase diva-portal.org | 2,2,7,7-Tetramethyl-3,6-octanediol | Environmentally friendly and high stereoselectivity. |

Electrochemical Synthesis Methods (e.g., Kolbe Electrolysis for Diketone Analogues)

The synthesis of diketones through electrochemical methods, particularly those analogous to the Kolbe electrolysis, presents a viable, albeit specialized, route. The Kolbe electrolysis is fundamentally a decarboxylative dimerization of two carboxylic acids or their carboxylate salts. wikipedia.org This process is initiated by the electrochemical oxidation of a carboxylate anion at the anode, which generates a radical intermediate after the loss of carbon dioxide. wikipedia.orgvedantu.com The subsequent dimerization of these radicals forms a new carbon-carbon bond. wikipedia.org

While direct literature on the electrochemical synthesis of this compound is not prevalent, the synthesis of its analogues can be understood through the principles of the Kolbe reaction. wikipedia.org For instance, the electrolysis of a suitable precursor carboxylic acid containing the pivaloyl group could theoretically lead to the desired diketone. The precursor for this compound would be 3,3-dimethyl-2-oxobutanoic acid. The anodic oxidation of this α-keto acid would lead to the formation of a pivaloylmethyl radical, which upon dimerization, would yield the target diketone.

The general reaction scheme for the Kolbe electrolysis is as follows: 2 RCOO⁻ → R-R + 2 CO₂ + 2 e⁻ wikipedia.org

A key consideration in the electrochemical synthesis of diketones is the potential for side reactions. The radical intermediate can undergo further oxidation to a carbocation, leading to the formation of alcohols and alkenes as byproducts. organic-chemistry.org The choice of electrode material and solvent system is crucial in directing the reaction towards the desired dimer. Platinum electrodes are commonly used for Kolbe electrolysis. nih.gov The solvent system, often a mixture of water and an organic solvent like methanol (B129727) or ethanol, plays a significant role in the solubility of the reactants and the efficiency of the reaction. cetjournal.it

Mechanistic Studies and Reaction Pathway Elucidation

The mechanism of the Kolbe electrolysis involves a two-stage radical process. wikipedia.orgvedantu.com The initial step is the electrochemical oxidation of a carboxylate anion at the anode, which results in the formation of a carboxyl radical. This is followed by a rapid decarboxylation to yield an alkyl or acyl radical. wikipedia.org In the context of synthesizing this compound, the precursor 3,3-dimethyl-2-oxobutanoic acid would undergo the following proposed steps:

Formation of the Carboxylate Anion: In a suitable solvent, the carboxylic acid is deprotonated to form the corresponding carboxylate anion. (CH₃)₃C-CO-COOH ⇌ (CH₃)₃C-CO-COO⁻ + H⁺

Oxidation at the Anode: The carboxylate anion migrates to the anode where it is oxidized, losing an electron to form a carboxyl radical. (CH₃)₃C-CO-COO⁻ → (CH₃)₃C-CO-COO• + e⁻

Decarboxylation: The carboxyl radical is unstable and rapidly loses a molecule of carbon dioxide to form a pivaloylmethyl radical. (CH₃)₃C-CO-COO• → (CH₃)₃C-CO• + CO₂

Dimerization: Two of these pivaloylmethyl radicals then combine to form the stable this compound molecule. 2 (CH₃)₃C-CO• → (CH₃)₃C-CO-CO-C(CH₃)₃

The elucidation of this pathway is supported by studies on similar Kolbe-type reactions. The formation of radical intermediates is a cornerstone of the Kolbe reaction mechanism. aakash.ac.in The presence of dimeric products is strong evidence for a radical coupling pathway. Side products often observed in Kolbe electrolysis, such as disproportionation products or products from reactions with the solvent, further support the existence of radical intermediates. organic-chemistry.org

Chemical Reactivity and Transformation Studies of 2,2,7,7 Tetramethyl 3,6 Octanedione

Halogenation Reactions and Halogenated Derivative Synthesis (e.g., Bromination)

The methylene (B1212753) hydrogens located between the two carbonyl groups (at the C4 and C5 positions) of 2,2,7,7-tetramethyl-3,6-octanedione are enolizable and thus susceptible to substitution reactions like halogenation. This reaction can proceed under either acidic or basic conditions, typically involving the formation of an enol or enolate intermediate.

Under basic conditions, the reaction is base-promoted. The presence of a base facilitates the removal of an α-hydrogen, forming an enolate which then rapidly attacks the halogen (e.g., Br₂). mdpi.com However, this method can be prone to overreaction, leading to polyhalogenated products. This is because the inductive electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. mdpi.com

For a more controlled, monohalogenated product, acid-catalyzed halogenation is often preferred. In this mechanism, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the formation of a neutral enol intermediate. This enol then acts as the nucleophile, attacking the halogen.

The bulky tert-butyl groups adjacent to the carbonyls in this compound exert significant steric hindrance, which can influence the rate and feasibility of these reactions. However, the primary site of reactivity remains the central methylene group.

Table 1: Potential Bromination Products of this compound

| Product Name | Formula | Reaction Condition |

| 4-Bromo-2,2,7,7-tetramethyl-3,6-octanedione | C₁₂H₂₁BrO₂ | Controlled, acid-catalyzed |

| 4,4-Dibromo-2,2,7,7-tetramethyl-3,6-octanedione | C₁₂H₂₀Br₂O₂ | Base-promoted |

Oxidation Reactions and Oxidative Products (e.g., Air Oxidation of Furan (B31954) Precursors)

1,4-Diketones like this compound are key precursors for the synthesis of substituted furans via the Paal-Knorr synthesis. This reaction typically involves acid-catalyzed intramolecular cyclization and dehydration. The resulting furan derivative, in this case, would be 2,5-di-tert-butyl-3,4-dihydrofuran, which can be oxidized to the corresponding furan.

A related transformation involves the air oxidation of bis(silylenol ether) precursors. For instance, a synthetic pathway to 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione involves the air oxidation of its corresponding bis(trimethylsilyloxy)diene precursor. mdpi.com This suggests that this compound could be converted to its bis(silylenol ether), which might then be susceptible to air oxidation to form its unsaturated analogue, (E)-2,2,7,7-tetramethyl-oct-4-ene-3,6-dione. mdpi.com

Another oxidative transformation reported in the literature is the formation of 2,2,7,7-tetramethyl-2,3,6,7-tetrahydrobenzofuro[7,6-b]furan, which was identified as a byproduct during the preparation of carbofuran (B1668357) phenol. nih.gov This highlights the potential for complex oxidative coupling and cyclization reactions under specific industrial conditions.

Isomerization Phenomena (e.g., Photoisomerization of Unsaturated Analogues)

The unsaturated analogue of the title compound, (E)-2,2,7,7-tetramethyl-oct-4-ene-3,6-dione, is a known compound. chemicalbook.comchemsrc.comscripps.edu This α,β-unsaturated diketone, also known as dipivaloylethylene, has the potential to undergo E/Z photoisomerization upon irradiation with UV light. chemicalbook.com

Photochemical excitation of the π-system in the enone promotes an electron to an antibonding orbital, which can lead to rotation around the carbon-carbon double bond. This process allows for the conversion between the (E)- and (Z)-isomers. The photostationary state, or the equilibrium ratio of the two isomers under irradiation, depends on the excitation wavelength and the molar absorptivities of the isomers at that wavelength.

Enone photochemistry is a broad field, and other photochemical reactions could also occur, such as [2+2] cycloadditions with other alkenes or intramolecular cyclizations. acs.orgCurrent time information in Bangalore, IN. The specific pathway taken would depend on the reaction conditions, including the solvent and the presence of other reactive species.

Table 2: Geometric Isomers of 2,2,7,7-Tetramethyl-oct-4-ene-3,6-dione

| Isomer | IUPAC Name | CAS Number |

| (E)-isomer | (E)-2,2,7,7-Tetramethyl-oct-4-ene-3,6-dione | 10507-31-0 |

| (Z)-isomer | (Z)-2,2,7,7-Tetramethyl-oct-4-ene-3,6-dione | Not specified |

Formation of Oxime Derivatives

Ketones readily react with hydroxylamine (B1172632) (NH₂OH), typically in a weakly acidic medium, to form oximes. researchgate.netiupac.org this compound, possessing two ketone functionalities, can react with two equivalents of hydroxylamine to yield the corresponding dioxime derivative.

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. Each oxime group can exist as two geometric stereoisomers (E/Z or syn/anti), meaning the final dioxime product could be a mixture of several isomers. The formation of oximes is a well-established method for the identification and characterization of ketones. researchgate.net

Enolate Reactivity and Synthetic Utility

The α-hydrogens on the methylene bridge of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can quantitatively deprotonate this position to form a stable enolate. mdpi.comiupac.org

This enolate is a potent nucleophile and a valuable intermediate in organic synthesis. It can react with a variety of electrophiles to form new carbon-carbon bonds at the α-position. Key synthetic applications include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy dicarbonyl compounds.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. Current time information in Bangalore, IN.

The formation of a single, doubly stabilized enolate between the two carbonyl groups offers regiochemical control, making it a predictable and useful building block for more complex molecules.

Studies of Reaction Intermediates (e.g., Radical Intermediates)

Several reactions involving this compound and its derivatives proceed through transient, high-energy intermediates.

Enolates: As discussed previously, enolates are key intermediates in base-catalyzed halogenation and various C-C bond-forming reactions. iupac.org Their stability and reactivity are central to the synthetic utility of the parent diketone.

Zwitterionic Intermediates: In certain polar reactions, such as some [3+2] cycloadditions, the mechanism may proceed through a zwitterionic intermediate rather than a concerted pathway. For example, DFT calculations on the reaction of a related thiocyclobutanone S-methylide showed the involvement of such intermediates. acs.org

Radical Intermediates: Photochemical reactions of enones, such as the potential photoisomerization or cycloaddition of (E)-2,2,7,7-tetramethyl-oct-4-ene-3,6-dione, are known to proceed via triplet 1,4-biradical intermediates. Current time information in Bangalore, IN. Upon photoexcitation, the enone can undergo intersystem crossing to a triplet state, which then reacts with other molecules (or another part of the same molecule) to form a diradical. The subsequent reactions of this intermediate, such as cyclization or fragmentation, determine the final product distribution.

Advanced Spectroscopic and Structural Elucidation of 2,2,7,7 Tetramethyl 3,6 Octanedione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,2,7,7-tetramethyl-3,6-octanedione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the structure of this compound. Due to the molecule's symmetry, a simplified spectrum is expected. For the parent alkane, 2,2,7,7-tetramethyloctane, the symmetry results in a reduced number of unique signals in the ¹³C NMR spectrum, indicating chemically equivalent carbon atoms. docbrown.infonih.gov In this compound, the presence of carbonyl groups introduces deshielding effects, shifting the signals of nearby carbon and proton nuclei downfield.

The ¹H NMR spectrum of this compound would be expected to show a singlet for the eighteen equivalent protons of the two tert-butyl groups and a singlet for the four equivalent methylene (B1212753) protons. The integration of these signals would correspond to a 9:2 ratio.

The ¹³C NMR spectrum would display a signal for the carbonyl carbons, a signal for the quaternary carbons of the tert-butyl groups, a signal for the methyl carbons of the tert-butyl groups, and a signal for the methylene carbons. The chemical shifts of these signals provide definitive evidence for the molecular structure. For comparison, in the related compound 2,2,6,6-tetramethyl-3,5-heptanedione, distinct signals are observed for the different carbon environments. chemicalbook.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.2 | Singlet | -C(CH₃)₃ |

| ¹H | ~2.7 | Singlet | -CH₂- |

| ¹³C | ~210 | Singlet | C=O |

| ¹³C | ~45 | Singlet | -C(CH₃)₃ |

| ¹³C | ~35 | Singlet | -CH₂- |

| ¹³C | ~28 | Singlet | -C(CH₃)₃ |

Application of Lanthanide Shift Reagents (LSRs) for Conformational and Chiral Analysis

Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can coordinate to basic sites in a molecule, such as the carbonyl oxygens in this compound, inducing significant changes in the NMR chemical shifts. organicchemistrydata.orgslideshare.net The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus. slideshare.net This property is invaluable for resolving overlapping signals in complex spectra and for gaining conformational insights. organicchemistrydata.orgumich.edutamu.edu

The use of β-diketonate complexes of europium, such as Eu(dpm)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)) and Eu(fod)₃, are particularly common. organicchemistrydata.org Europium complexes typically induce downfield shifts. organicchemistrydata.orgslideshare.net By adding small increments of the LSR to the sample and monitoring the changes in the NMR spectrum, it is possible to map the proximity of different protons to the coordination site. organicchemistrydata.org

For derivatives of this compound that are chiral, chiral lanthanide shift reagents can be employed to distinguish between enantiomers. organicchemistrydata.org These chiral LSRs, such as Eu(facam)₃ (tris(3-trifluoroacetyl-d-camphorato)europium(III)), form diastereomeric complexes with the enantiomers of the substrate, leading to separate NMR signals for each enantiomer. organicchemistrydata.org This allows for the determination of enantiomeric purity.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.maimist.maresearchgate.net This makes it an ideal method for assessing the purity of this compound and for analyzing it within complex mixtures. imist.maimist.manih.gov

In a GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a capillary column. imist.maimist.maresearchgate.net Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. imist.maresearchgate.net By comparing the retention time from the gas chromatogram and the mass spectrum with those of a known standard or a spectral library (like the NIST library), the identity and purity of this compound can be confirmed. nih.govresearchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum of this compound provides a fingerprint that can be used for its structural confirmation. Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed, which then undergoes fragmentation through various pathways. docbrown.info

For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu In the case of this compound, α-cleavage would lead to the formation of a stable acylium ion. Another characteristic fragmentation is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer. miamioh.edulibretexts.org

The analysis of the m/z values of the fragment ions allows for the piecing together of the molecular structure. For instance, the loss of a tert-butyl group would result in a peak at M-57. The observation of these characteristic fragments provides strong evidence for the presence of the specific structural motifs within the molecule. libretexts.orgsapub.org

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion |

| 141 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 99 | [C₆H₁₁O]⁺ | α-cleavage |

| 85 | [C₅H₉O]⁺ | α-cleavage |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band characteristic of the C=O stretching vibration of a ketone is expected to appear in the region of 1715 cm⁻¹. openstax.org The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. researchgate.net The presence and position of these bands can confirm the presence of the carbonyl and alkyl functionalities. biointerfaceresearch.comnist.gov

Raman spectroscopy also provides information about the molecular vibrations. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the carbon skeleton, often give rise to strong Raman signals. researchgate.netbiointerfaceresearch.com This can provide complementary information to the IR spectrum, particularly regarding the carbon backbone of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

While specific experimental FTIR spectra for this compound are not widely available in public databases, its structure allows for the prediction of characteristic absorption bands. As a saturated aliphatic γ-diketone, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretching vibration. orgchemboulder.comlibretexts.org For saturated aliphatic ketones, this band typically appears as a strong, sharp absorption around 1715 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org

The molecule also contains bulky tert-butyl groups and a central ethylene (B1197577) bridge. The C-H stretching vibrations of these aliphatic parts are expected in the 2870-3000 cm⁻¹ region. Additionally, bending vibrations for the methyl (CH₃) and methylene (CH₂) groups will appear in the fingerprint region (below 1500 cm⁻¹). The presence of two carbonyl groups, separated by a flexible ethylene bridge, may lead to complex vibrational coupling, although significant splitting of the C=O band is less common than in conjugated or α-diketones. blogspot.com

Table 1: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -C(CH₃)₃, -CH₂- | 2870 - 3000 | Medium to Strong |

| C=O Stretch | Ketone | ~1715 | Strong |

| C-H Bend | -CH₃, -CH₂- | 1365 - 1470 | Variable |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering a convenient method for analyzing solid or liquid samples with minimal preparation. ATR-IR spectroscopy provides the same fundamental vibrational information as traditional transmission FTIR. Therefore, the expected absorption frequencies for this compound using ATR-IR would be consistent with those predicted for FTIR, as detailed in Table 1. This technique would be particularly useful for obtaining a quick and reliable infrared spectrum of the compound in its neat form.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.comcaltech.edu This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. youtube.com

Solid-State Structures and Crystal Polymorphism

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. Consequently, its definitive solid-state structure and packing arrangement have not been experimentally determined.

However, the molecular structure of this compound suggests a high likelihood of exhibiting crystal polymorphism. acs.org Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with distinct physical properties. sfasu.edunumberanalytics.com A key driver for this phenomenon is conformational flexibility. sfasu.eduacs.org

The central ethylene bridge in this compound allows for rotation around the C-C single bonds, leading to various possible molecular conformations (conformers). These different conformers can pack in the solid state in energetically similar yet structurally distinct ways, resulting in different polymorphs. acs.org The interplay between the energy of the molecular conformation and the energy of the crystal lattice packing determines which polymorph is formed under specific crystallization conditions like temperature, solvent, and pressure. acs.orgnumberanalytics.com The presence of bulky tert-butyl groups also significantly influences the steric interactions and how the molecules can efficiently pack into a crystal lattice.

Table 2: Factors Suggesting Potential Polymorphism in this compound

| Structural Feature | Influence on Polymorphism |

|---|---|

| Molecular Flexibility | The rotatable bonds in the ethylene linker (C3-C4 bond) allow the molecule to adopt different shapes (conformers). sfasu.edu |

| Multiple Low-Energy Conformers | Different conformers may have similar energies, allowing them to co-exist and form different crystal packings. acs.org |

| Steric Hindrance | The large tert-butyl groups can influence how molecules arrange themselves to achieve stable crystal packing. |

| Intermolecular Interactions | Variations in weak van der Waals forces and dipole-dipole interactions between different conformers can stabilize different crystal lattices. |

Computational and Theoretical Chemistry of 2,2,7,7 Tetramethyl 3,6 Octanedione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and optimizing the geometry of molecules like 2,2,7,7-tetramethyl-3,6-octanedione. diva-portal.org DFT methods, such as B3LYP and ωB97XD, are employed to accurately predict molecular geometries and electronic properties. nih.govmdpi.com The choice of functional and basis set, for instance, 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. nih.govmdpi.comijcce.ac.ir These calculations provide optimized geometrical parameters, including bond lengths and angles, which are fundamental to understanding the molecule's stability and reactivity. mdpi.com

Prediction of Regioselectivity and Steric Effects in Reactions

DFT calculations are instrumental in predicting the regioselectivity of reactions involving this compound. By analyzing the electronic properties and steric bulk of the molecule, researchers can forecast the likely outcome of chemical transformations. nih.gov The bulky tert-butyl groups at the 2 and 7 positions exert significant steric hindrance, which plays a crucial role in directing the approach of reagents to the carbonyl groups at the 3 and 6 positions.

Conceptual DFT, utilizing descriptors like the dual descriptor, can provide a nuanced understanding of regioselectivity in reactions such as cycloadditions. researchgate.net However, it is important to note that the predictive accuracy of these methods can be sensitive to the computational parameters chosen, highlighting the need for careful validation against experimental results or higher-level theoretical benchmarks. researchgate.net The interplay between electronic effects and steric factors, as elucidated by DFT, is key to controlling the selectivity of reactions involving this diketone.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules like this compound. nih.gov By simulating the atomic motions over time, MD provides insights into the molecule's flexibility, stable conformations, and the energetic barriers between them. These simulations can be performed using various force fields, such as CHARMM36 or Martini, and software packages like GROMACS. nih.gov

For a molecule with rotatable bonds like this compound, MD simulations can reveal the preferred spatial arrangements of the tert-butyl and carbonyl groups. The simulations can be run in different environments, such as in a vacuum or in a solvent, to understand how intermolecular interactions influence the conformational preferences. nih.gov Parameters like the radius of gyration (Rg) and root-mean-square deviation (rmsd) are often calculated from the simulation trajectories to assess the structural stability and flexibility of the molecule. nih.gov

Quantum Chemical Analysis of Spectroscopic Properties

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties of this compound. Methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate electronic absorption spectra (UV-Vis). nih.govijcce.ac.ir These calculations can predict the wavelengths of maximum absorption and help assign them to specific electronic transitions within the molecule.

Vibrational spectra, including infrared (IR) and Raman, can also be simulated using quantum chemical methods. ijcce.ac.irnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific vibrational modes of the molecule, such as the stretching and bending of the C=O and C-C bonds. ijcce.ac.ir

Furthermore, quantum chemistry can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. ijcce.ac.irnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters, which can then be compared with experimental data to confirm the molecular structure. ijcce.ac.irnih.gov

Theoretical Modeling of Reaction Mechanisms and Energetics

Theoretical modeling plays a crucial role in elucidating the mechanisms and energetics of reactions involving this compound. By mapping out the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the energy barriers connecting them. nih.gov This information is vital for understanding the kinetics and feasibility of a particular reaction pathway.

DFT calculations are frequently employed to model reaction mechanisms. nih.gov For instance, in studying addition reactions to the carbonyl groups, theoretical calculations can determine the activation energies for different pathways, thereby predicting the most favorable route. These models can also provide insights into the role of catalysts or solvents in modifying the reaction energetics.

Studies on Intermolecular Interactions and Solution-Phase Behavior

Understanding the intermolecular interactions and solution-phase behavior of this compound is crucial for its application in various chemical processes. The bulky and nonpolar tert-butyl groups suggest that van der Waals forces will be the dominant intermolecular interaction in nonpolar solvents. In more polar solvents, dipole-dipole interactions involving the carbonyl groups will also be significant.

Computational methods can be used to study these interactions in detail. Molecular dynamics simulations can model the behavior of multiple this compound molecules in a solvent box, providing insights into aggregation and solvation. nih.gov Quantum chemical calculations can be used to determine the strength and nature of interactions between the diketone and solvent molecules.

Theoretical Studies on Ligand-to-Metal Energy Transfer in Complexes

When this compound acts as a ligand in metal complexes, particularly with lanthanide or transition metals, the process of ligand-to-metal energy transfer (LMET) can be of significant interest for applications in luminescence and photochemistry. rsc.orgchemrxiv.org Theoretical studies are essential for understanding the electronic structure of these complexes and the mechanism of energy transfer.

DFT and TD-DFT calculations can be used to determine the energies of the ligand-centered and metal-centered orbitals. nih.gov This allows for the prediction of ligand-to-metal charge transfer (LMCT) bands in the electronic absorption spectrum. rsc.orgchemrxiv.org The efficiency of LMET is highly dependent on the energy gap between the excited state of the ligand and the accepting orbitals of the metal ion. Theoretical models can help in designing ligand-metal systems with optimized energy transfer properties for specific applications. nih.govscispace.com

Advanced Material Science Applications and Industrial Relevance of 2,2,7,7 Tetramethyl 3,6 Octanedione Derivatives

Precursor Compounds in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Derivatives of 2,2,7,7-tetramethyl-3,6-octanedione, particularly its metal complexes, are highly valued as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are fundamental for manufacturing microelectronics, coatings, and nanomaterials. The utility of these diketonate complexes stems from their volatility and thermal stability, which allow them to be transported in the vapor phase to a substrate surface for controlled film deposition.

The general class of metal β-diketonates are considered "metalorganic compounds," which are metal-containing compounds that have organic ligands but may lack direct metal-carbon bonds. wikipedia.org The volatility of these compounds can be precisely controlled by modifying the terminal substituents on the diketonate ligand. chemscene.com For instance, bulky groups like the tert-butyl groups in 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd), a close structural analog of this compound, enhance volatility by shielding the metal center and reducing intermolecular interactions. chemscene.comelsevierpure.com Fluorination of the ligand can also significantly increase vapor pressure, a desirable trait for CVD/ALD precursors. chemscene.comtopmostchemical.com

| Precursor Type | Ligand Example | Key Properties | Application |

| Metal β-diketonates | 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd) | High volatility, thermal stability | CVD/ALD of metal oxides |

| Fluorinated β-diketonates | Hexafluoroacetylacetonate (hfac) | Enhanced volatility | CVD/ALD of metals and metal oxides |

| Mixed Ligand Complexes | M(hfa)₂·TMEDA | Improved stability and mass transport | CVD of metal oxide nanosystems |

This table summarizes key precursor types based on diketonate ligands and their properties for deposition processes.

Metal diketonate precursors are extensively used to deposit a wide array of thin films. In CVD and ALD, these volatile complexes decompose on a heated substrate to form high-purity metal oxide or metal sulfide (B99878) layers.

Metal Oxides: Research is ongoing to utilize acetylacetonate (B107027) (acac) derivatives for depositing oxide films. researchgate.net For example, complexes like M(acac)₂(TMEDA) and their fluorinated analogs such as M(tfac)₂(TMEDA) (where M = Fe, Ni, Cu, Zn) have been successfully used as MOCVD precursors to grow metal and metal oxide thin films. topmostchemical.com An innovative copper(II) precursor, Cu(hfa)₂·TMEDA, has been employed in a convenient CVD route to create copper oxide nanosystems with controlled phase composition (Cu₂O/CuO). chemsynthesis.com The deposition of high-dielectric-constant oxides, such as those of zirconium and hafnium, from precursors modified with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) has also been investigated. nih.gov

Metal Sulfides: Alkaline earth β-diketonates serve as precursors for depositing semiconducting alkaline earth sulfide films, which are used as matrix materials in the emissive layers of electroluminescent devices. researchgate.net While the deposition of oxide films from β-diketonates with water as the oxygen source can be challenging, these precursors have shown good results for growing alkaline earth sulfide films. wikipedia.org The ALD of various metal sulfides, including ZnS, is a well-established process, often using metalorganic precursors and a sulfur source like hydrogen sulfide (H₂S). dakenchem.comjocpr.com

The success of CVD and ALD processes is critically dependent on the physical properties of the precursor, such as its volatility and thermal decomposition profile, which directly influence film growth kinetics.

Precursor Volatility: The volatility of metal β-diketonates is governed by factors like the metal's ionic size and the ligand's structure. elsevierpure.comnih.gov Bulky substituents on the diketone, like the tert-butyl groups in tmhd, can increase volatility by minimizing intermolecular forces. elsevierpure.com Thermogravimetric analysis (TGA) is a common technique used to determine the sublimation enthalpies and predict the vapor pressure of these precursors. elsevierpure.com For lanthanides, creating volatile precursors is key for applications, and β-diketonate ligands are instrumental in achieving this. researchgate.nettopmostchemical.com

Film Growth Kinetics: The film growth in CVD/ALD can be either diffusion-limited or reaction-limited. nih.gov The process involves the adsorption of precursor molecules onto the substrate, followed by surface reactions. nih.gov Studies on the deposition of metal-organic frameworks have used techniques like quartz crystal microbalance (QCM) to investigate the reaction kinetics in situ. warshel.com The morphology of the resulting film—whether it grows layer-by-layer (Frank-van der Merwe), as islands (Volmer-Weber), or a combination (Stranski-Krastanov)—is influenced by the precursor-substrate interactions and deposition conditions. nih.govchemsrc.com For instance, the CVD of copper oxides from a Cu(hfa)₂·TMEDA precursor showed that morphology could be tailored from granular films to branched nanowires by adjusting the growth temperature and reaction atmosphere. chemsynthesis.com

Intermediates in Organic Electronic Materials Synthesis (e.g., Semiconductors, OLEDs, Polymer Solar Cells)

While not typically a final component, this compound and related diketones are valuable intermediates in the synthesis of complex organic molecules for electronic applications. Their chemical reactivity allows them to be used as building blocks for creating larger, functional π-conjugated systems.

The field of organic electronics relies on the synthesis of new organic semiconductors for devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. topmostchemical.comnih.gov The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to construct complex molecular architectures. nih.gov

Diketones can serve as precursors in these synthetic pathways. For example, 1,3-diketones are used to synthesize ligands for neodymium(III) complexes that exhibit near-infrared (NIR) electroluminescence in OLEDs. sigmaaldrich.com The volatility and solubility of these diketonate coordination compounds make them suitable for the fabrication of OLED active layers through both thermal evaporation and spin-coating. sigmaaldrich.com Furthermore, aromatic diketones have been used to derive novel organic semiconductors with high electron mobilities. chemicalbook.com The versatility of diketones as starting materials makes them relevant to the ongoing development of new materials for organic electronics. chemscene.com

Component in Catalyst Systems (e.g., as a Polyketone in Presulfurization Processes)

In the field of catalysis, derivatives of this compound, specifically its metal complexes, function as important components. The term "polyketone" in this context can refer to aliphatic polymers, but diketone ligands themselves are crucial in modifying the behavior of metal catalysts. Current time information in Bangalore, IN.

Palladium(II) complexes are highly effective catalysts for the copolymerization of carbon monoxide and olefins to produce aliphatic polyketones—polymers with excellent mechanical and chemical resistance. Current time information in Bangalore, IN. The ligands supporting the palladium center are critical for the catalyst's activity and the resulting polymer's microstructure. researchgate.netyoutube.com Diketonate ligands can be used in these palladium catalyst systems. chemscene.com The steric and electronic properties of the diketonate ligand influence the catalytic cycle, affecting the rate and selectivity of the polymerization. researchgate.net For instance, palladium catalysts with phosphine (B1218219) sulfonate and diphosphazane monoxide ligands are known to produce nonalternating polyketones. thermofisher.com The discovery of new ligand classes, potentially including novel diketonates, is a key area of research to expand the range of accessible polymer microstructures. thermofisher.com

While the term "presulfurization" does not directly link to diketones in the available literature, metal complexes, including those with diketonate ligands, are widely used as catalysts in various industrial processes. wikipedia.orgwarshel.com

Precursor for Pharmaceutical Compounds (Focus on Chemical Synthesis Pathways)

Beta-diketones, including structures like this compound, are highly important intermediates in organic synthesis, particularly for the creation of pharmaceutical compounds. They are versatile building blocks for constructing heterocyclic cores such as pyrazoles, isoxazoles, and pyrimidines, which are present in numerous drugs.

The synthetic utility of β-diketones is demonstrated in several classical and modern organic reactions:

Claisen Condensation: This is a fundamental method for synthesizing 1,3-diketones by reacting a ketone with an ester under basic conditions.

Paal-Knorr Synthesis: 1,4-diketones are key intermediates for synthesizing heterocycles like furans, thiophenes, and pyrroles.

Heterocycle Formation: Biologically active heterocycles are often synthesized from 1,3-dicarbonyl compounds. For example, the reaction of a diketone with hydrazine (B178648) can yield a pyrazole (B372694) ring, a common motif in pharmaceuticals.

The β-dicarbonyl structure is found in many compounds with biological activity, including anti-inflammatory, anti-cancer, and antimicrobial agents. Therefore, the synthesis of novel diketone structures and their subsequent conversion into more complex molecules is an area of significant interest for medicinal chemists. researchgate.net

| Synthesis Method | Reactants | Product Type | Relevance |

| Claisen Condensation | Ketone + Ester | 1,3-Diketone | Fundamental route to diketone intermediates. |

| Hydration of Alkynones | Alkynone | 1,3-Diketone | Alternative pathway to diketone synthesis. |

| Paal-Knorr Synthesis | 1,4-Diketone + Amine/Hydrazine | Pyrrole/Pyrazole | Construction of core heterocyclic drug scaffolds. |

| Decarboxylative Coupling | α-Oxocarboxylic acid | 1,3-Diketone | Modern C-C bond formation strategy. |

This interactive table outlines major synthetic pathways involving diketones for producing pharmaceutically relevant compounds.

Applications in Separation Science (e.g., Thermochromatography of Fission Products using related diketones)

The ability of diketones like this compound to form volatile metal chelates is exploited in separation science. A prominent application is the thermochromatographic separation of metal ions, including radioactive fission products.

Thermochromatography separates chemical species based on the different volatilities of their compounds along a tube with a negative temperature gradient. Volatile complexes are transported by a carrier gas and deposit in specific temperature zones according to their adsorption enthalpies. This technique is particularly valuable for the rapid separation of short-lived radionuclides.

Lanthanide fission products can be separated by converting them into volatile β-diketonate complexes. Ligands such as 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd) and 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione are used to form these chelates. nih.gov The resulting complexes have different volatilities, allowing for their separation in a thermochromatography column. Understanding the chemical factors that influence the volatility of these lanthanide complexes is crucial for developing effective separation methods.

Natural Occurrence and Biological Interactions of 2,2,7,7 Tetramethyl 3,6 Octanedione

Identification and Isolation from Biological Sources (e.g., Plant Extracts)

There is no scientific literature available that reports the identification or isolation of 2,2,7,7-tetramethyl-3,6-octanedione from any plant extracts or other biological organisms.

Molecular Mechanisms of Biological Interaction (e.g., Enzyme Inhibition Pathways)

There is no research available detailing any biological activity or enzyme inhibition pathways associated with this compound.

Conclusion and Future Directions in 2,2,7,7 Tetramethyl 3,6 Octanedione Research

Summary of Current Academic Findings and Research Gaps

A comprehensive survey of academic databases for research specifically focused on 2,2,7,7-Tetramethyl-3,6-octanedione yields minimal results. The compound, with the chemical formula C₁₂H₂₂O₂ and CAS number 27610-88-4, is primarily listed in chemical supplier catalogs and databases. chemsrc.comchemicalbook.comwarshel.com These sources provide basic molecular information, but often lack detailed and experimentally verified physical properties, with entries for melting and boiling points frequently marked as "not available." chemsynthesis.com

This scarcity of published research indicates a significant research gap . There is a clear absence of studies detailing its synthesis, spectroscopic characterization (such as NMR or IR spectroscopy), and reactivity. Furthermore, no academic investigations into its potential applications, whether in materials science, catalysis, or pharmacology, appear to have been published. The photochemical behavior of this diketone, a common area of study for such compounds, remains unexplored. Similarly, its potential for intramolecular cyclization or as a ligand in coordination chemistry has not been investigated.

Emerging Research Areas and Potential Innovations

Given the lack of direct research, potential avenues for investigation can be inferred from studies on analogous compounds. The exploration of this compound could open up several new and innovative research domains.

Coordination Chemistry and Catalysis: Diketones are well-known for their ability to act as chelating ligands for a variety of metal ions. Research into the coordination chemistry of this compound could lead to the development of novel catalysts. The sterically bulky tert-butyl groups could influence the geometry and electronic properties of the resulting metal complexes, potentially leading to unique catalytic activities. For instance, a related compound, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, has been utilized as a beta-diketone chelating agent. sigmaaldrich.com

Polymer Science: The diketone functionality presents opportunities for its use as a monomer or a building block in polymer synthesis. The rigid structure imparted by the gem-dimethyl groups could lead to polymers with interesting thermal and mechanical properties.

Organic Synthesis: The carbonyl groups of this compound are potential sites for a variety of chemical transformations. Research into its reduction, oxidation, and condensation reactions could yield a range of novel derivatives with potential applications in fine chemical synthesis.

Challenges and Opportunities in Synthetic and Application Development

The development of both synthetic routes and practical applications for this compound faces both hurdles and promising prospects.

Synthetic Challenges: The synthesis of sterically hindered diketones can be challenging. Standard acylation and oxidation methods may be inefficient due to the bulky tert-butyl groups, which can impede reaction kinetics. The development of a robust and economically viable synthetic pathway is a primary challenge that needs to be addressed before extensive research into its applications can be undertaken.

Opportunities for Application Development: The unique structural features of this compound present a number of opportunities. The presence of two carbonyl groups in a relatively flexible aliphatic chain, flanked by sterically demanding groups, could lead to applications in:

Flavor and Fragrance Industry: While there is no current data on its organoleptic properties, other octanediones, such as 2,3-octanedione, are known for their distinct aromas and are used as flavoring agents. nih.gov Investigation into the scent and flavor profile of this compound could reveal its potential in this sector.

Specialty Solvents: The combination of polar carbonyl groups and nonpolar alkyl chains might impart unique solvency properties, making it a candidate for specialized applications where specific solubility characteristics are required.

Precursor for Heterocyclic Compounds: Diketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are scaffolds for many pharmaceuticals and agrochemicals.

The following table summarizes the key properties of this compound and a related compound for comparison.

| Property | This compound | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione |

| CAS Number | 27610-88-4 chemsrc.comchemicalbook.com | 17587-22-3 sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₂O₂ chemsynthesis.com | C₁₀H₁₁F₇O₂ sigmaaldrich.com |

| Molecular Weight | 198.30 g/mol chemsynthesis.com | 296.18 g/mol sigmaaldrich.com |

| Known Applications | None documented | Co-inducer in human γ interferon production, chelating agent sigmaaldrich.com |

Q & A

Q. What are the established synthetic routes for 2,2,7,7-tetramethyl-3,6-octanedione, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, such as the condensation of trimethylsilane derivatives with oxygen-containing precursors. For example, an intermediate like 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane-4,4,5,5-四甲腈 (TDSTCN) is first synthesized using trimethylsilyl cyanide and oxychloride, followed by reaction with LiPF₆ in acetonitrile to yield the final product . Optimization includes controlling stoichiometry, reaction temperature (e.g., 25–60°C), and purification via vacuum distillation or recrystallization to achieve >95% purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Methyl groups appear as singlets at δ 1.15–1.30 ppm, while ketone carbons resonate near δ 210–220 ppm .

- GC-MS : Retention time ~17.3 minutes (column: HP-5MS), with molecular ion peak at m/z 198 (C₁₂H₂₂O₂) .

- IR Spectroscopy : Strong carbonyl stretches at 1700–1750 cm⁻¹ confirm diketone functionality .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store under inert gas (N₂ or Ar) at 2–8°C in amber glass containers to prevent oxidation or moisture absorption. Avoid prolonged exposure to light, which may degrade the diketone structure .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in condensation reactions?

The tetramethyl groups create significant steric hindrance, limiting nucleophilic attacks at the α-positions. This steric effect directs reactivity toward less hindered carbonyl groups, favoring selective enolate formation in basic conditions. Computational studies (DFT) reveal reduced electron density at the ketone oxygens, further modulating reactivity in cross-coupling or cyclization reactions .

Q. What strategies can mitigate discrepancies in experimental data when using this compound in multicomponent reactions?

Discrepancies often arise from trace impurities or side reactions. Mitigation strategies include:

- Pre-purification : Use column chromatography (silica gel, hexane/EtOAc) to remove residual siloxane byproducts .

- In-situ monitoring : Employ HPLC or inline IR to track reaction progress and intermediate stability .

- Statistical design : Apply Box-Behnken models to optimize parameters like temperature, solvent polarity, and catalyst loading .

Q. How can computational chemistry predict the behavior of this compound in novel catalytic systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) assess interactions with transition-metal catalysts (e.g., Ru or Pd complexes). For instance, docking studies reveal preferential binding at the diketone’s oxygen atoms, facilitating hydrogenation or C–C bond activation. Tools like ChemSpider and Reaxys provide crystallographic data for validating computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.